molecular formula C11H9ClINO2 B3108650 ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate CAS No. 167631-19-8

ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate

Cat. No.: B3108650
CAS No.: 167631-19-8
M. Wt: 349.55 g/mol
InChI Key: SHRCVAFXEOTWKQ-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of chlorine and iodine atoms attached to the indole ring, which can influence its chemical reactivity and biological activity .

Biochemical Analysis

Biochemical Properties

Indole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . For instance, some indole derivatives have been found to act as inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO) and the Cannabinoid CB1 receptor . These interactions can influence biochemical reactions within the cell, potentially leading to therapeutic effects .

Cellular Effects

Indole derivatives are known to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For example, some indole derivatives have been found to exhibit antiproliferative activity against human leukemia K562 cells .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that indole derivatives can exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate at different dosages in animal models have not been reported yet. It is common for the effects of compounds to vary with dosage, including potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that compounds can be transported and distributed within cells and tissues through interactions with transporters or binding proteins, and these interactions can affect the compound’s localization or accumulation .

Subcellular Localization

Compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications, which can affect their activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate typically involves the halogenation of an indole precursor. One common method is the iodination of ethyl 5-chloro-1H-indole-2-carboxylate using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling would produce a biaryl compound .

Scientific Research Applications

Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClINO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRCVAFXEOTWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate
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ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate
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